Cadambine

描述

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of cadambine involves a series of complex steps. One notable method includes the use of tryptamine and a highly functionalized epoxide to introduce the seven-membered azepine ring . The synthesis typically involves:

Starting Material: (+)-Genipin

Industrial Production Methods: Most research focuses on laboratory-scale synthesis for biological evaluation .

化学反应分析

Types of Reactions: Cadambine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions.

Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be further analyzed for their biological activities .

科学研究应用

Pharmacological Properties

Cadambine exhibits a range of pharmacological activities, which can be categorized as follows:

- Antimalarial Activity : this compound has shown potent antimalarial effects against Plasmodium falciparum, with studies reporting an LC50 value of 3.7 µg/ml, indicating its potential for treating malaria in endemic regions .

- Anticancer Effects : Research indicates that this compound and its derivatives possess antiproliferative properties against various cancer cell lines. These compounds have been found to inhibit cell growth and induce apoptosis in cancer cells .

- Anti-inflammatory and Analgesic Activities : Studies have demonstrated that this compound significantly reduces inflammation and pain in animal models. The methanolic extract of N. cadamba showed a marked decrease in paw edema and writhing induced by acetic acid, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of this compound

Traditional Uses

In traditional medicine, Neolamarckia cadamba has been utilized for treating various ailments, including fever, inflammation, and pruritus. The ethnopharmacological relevance of this compound reinforces its importance as a therapeutic agent in traditional practices across Southeast Asia .

Case Studies

Several studies have documented the efficacy of this compound in clinical and experimental settings:

- Study on Antimalarial Activity : A study highlighted the effectiveness of this compound against mosquito-borne diseases like malaria, showcasing its potential as a natural insecticide for controlling vector populations .

- Research on Anti-inflammatory Effects : A series of experiments evaluated the anti-inflammatory properties of this compound through various animal models, confirming its ability to alleviate pain and reduce swelling significantly compared to control groups .

作用机制

The mechanism of action of cadambine involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound interacts with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Cadambine is compared with other monoterpene indole alkaloids such as:

- Cadambagenic Acid

- Cadamine

- Quinovic Acid

- β-Sitosterol

Uniqueness: this compound’s unique hexacyclic ring system and hydropyrido [1,2-a]azepine subunit distinguish it from other similar compounds .

生物活性

Cadambine, a monoterpene indole alkaloid derived from the Neolamarckia cadamba plant, has garnered attention for its diverse biological activities. This article explores the pharmacological significance of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is primarily found in the bark and leaves of Neolamarckia cadamba, a tree native to Southeast Asia. It belongs to the Rubiaceae family and is known for its rich phytochemical profile, which includes various secondary metabolites with potential health benefits. Research indicates that this compound exhibits antimalarial , antiproliferative , antioxidant , anticancer , and anti-inflammatory properties .

This compound's biological activity can be attributed to several mechanisms:

- DNA Topoisomerase Inhibition : this compound has been shown to inhibit DNA topoisomerase IB, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory effects by modulating inflammatory pathways, making it potentially useful in treating inflammatory diseases .

Pharmacological Activities

The pharmacological activities of this compound are summarized in the following table:

1. Anticancer Potential

A study investigated the anticancer effects of this compound on various cancer cell lines. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to its ability to inhibit DNA topoisomerase IB activity, leading to increased DNA damage in cancer cells .

2. Antimicrobial Activity

Research conducted on this compound's antimicrobial properties revealed that it effectively inhibited the growth of several bacterial strains at low concentrations. For instance, a minimum inhibitory concentration (MIC) of 1 mg/ml was established against E. coli and Pseudomonas aeruginosa, indicating its potential as a natural antimicrobial agent .

3. Anti-inflammatory Effects

In vivo studies demonstrated that this compound reduced inflammation markers in animal models of arthritis. The treatment resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

属性

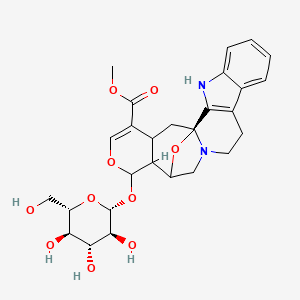

IUPAC Name |

methyl (1S)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3/t14?,17?,18-,19?,20-,21+,22-,25?,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRROYYXOBYCSR-JPXAJPAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=COC(C2C1C[C@]34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969559 | |

| Record name | Methyl 4-(hexopyranosyloxy)-4,4a,5,6,9,14,15,15a-octahydro-8H-5,14b-epoxypyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54422-49-0 | |

| Record name | Methyl 4-(hexopyranosyloxy)-4,4a,5,6,9,14,15,15a-octahydro-8H-5,14b-epoxypyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。